molecular formula C28H19Cl2N B12520772 1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole CAS No. 801278-19-3

1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole

Cat. No.: B12520772
CAS No.: 801278-19-3
M. Wt: 440.4 g/mol
InChI Key: BLVJJVZZTJDGBB-UHFFFAOYSA-N
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Description

1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole is an organic compound with a complex structure that includes two 4-chlorophenyl groups and two phenyl groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with an amine to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation, nitration, and sulfonation reactions can occur, introducing different functional groups to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding amines.

Scientific Research Applications

1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl) disulfide: Similar in structure but contains sulfur atoms instead of the pyrrole ring.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: Contains similar chlorophenyl groups but has a different core structure.

Uniqueness

1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole is unique due to its pyrrole ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

801278-19-3

Molecular Formula

C28H19Cl2N

Molecular Weight

440.4 g/mol

IUPAC Name

1,2-bis(4-chlorophenyl)-3,5-diphenylpyrrole

InChI

InChI=1S/C28H19Cl2N/c29-23-13-11-22(12-14-23)28-26(20-7-3-1-4-8-20)19-27(21-9-5-2-6-10-21)31(28)25-17-15-24(30)16-18-25/h1-19H

InChI Key

BLVJJVZZTJDGBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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